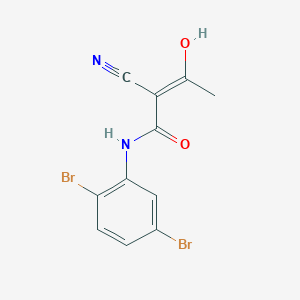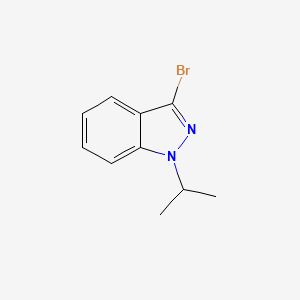
(3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)azanium;chloride is a chemical compound with a complex structure that includes a hydroxy group, a methoxy group, and a methyl group attached to a propan-2-yl azanium ion, paired with a chloride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)azanium;chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxy ketone with a methoxyamine derivative in the presence of a suitable acid to form the azanium ion, which is then paired with a chloride ion to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar precursors and conditions, but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)azanium;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)azanium;chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its structural features allow it to interact with specific enzymes, providing insights into their function and regulation.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of drug candidates.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with these targets, modulating their activity and function. The azanium ion can also participate in ionic interactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)carbamate
- (3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)amine
- (3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)phosphate
Uniqueness
Compared to these similar compounds, (3-Hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)azanium;chloride is unique due to the presence of the azanium ion paired with a chloride ion. This ionic structure can influence its solubility, reactivity, and interactions with biological targets, making it distinct from other related compounds.
Propriétés
IUPAC Name |
(3-hydroxy-1-methoxy-2-methyl-1-oxopropan-2-yl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-5(6,3-7)4(8)9-2;/h7H,3,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOVZRPIWXDGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)OC)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-bromo-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8007379.png)
